
2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group, a fluorobenzyl group, and a pyridinyl group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 3-fluorobenzylamine: This involves the reduction of 3-fluoronitrobenzene using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 3-fluorobenzylamine and 2-aminopyridine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Chemical Biology: The compound can be used as a probe to study cellular processes and pathways.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological context and the target molecule.
相似化合物的比较
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-3-yl)acetamide
- 2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-4-yl)acetamide
- 2-(4-chlorophenoxy)-N-(3-chlorobenzyl)-N-(pyridin-2-yl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the fluorine atom in the benzyl group and the position of the pyridinyl group can significantly influence its interaction with biological targets and its overall pharmacokinetic properties.
属性
分子式 |
C20H16ClFN2O2 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H16ClFN2O2/c21-16-7-9-18(10-8-16)26-14-20(25)24(19-6-1-2-11-23-19)13-15-4-3-5-17(22)12-15/h1-12H,13-14H2 |
InChI 键 |
UTHBSQGNRYBLHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N(CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11322239.png)
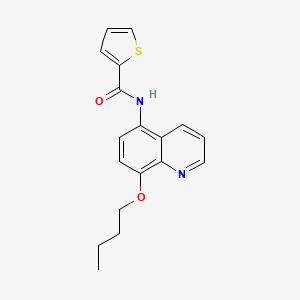
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11322258.png)
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11322262.png)
![1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322264.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11322270.png)
![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11322280.png)
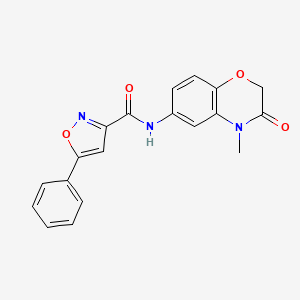
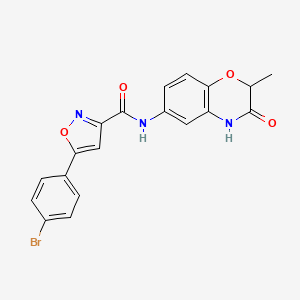

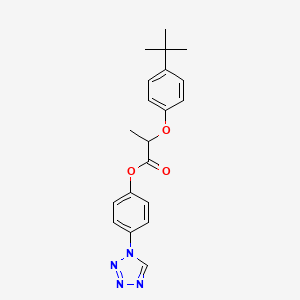
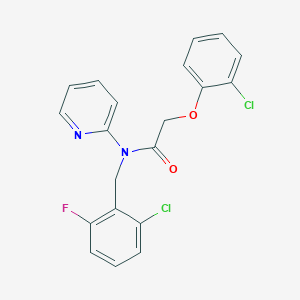
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11322307.png)
![2-(2,3-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11322318.png)
